molecular formula C21H15NO6S B2851816 (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate CAS No. 1164521-18-9

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate

Cat. No.: B2851816
CAS No.: 1164521-18-9
M. Wt: 409.41
InChI Key: GYIDEMIYLSMCMO-JAIQZWGSSA-N
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Description

The compound “(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate” (CAS: 1164521-18-9) is a benzofuran-derived sulfonate ester with a pyridinylmethylene substituent. Its molecular formula is C₂₁H₁₅NO₆S, and it has a molecular weight of 409.06 g/mol . Structurally, it combines a benzofuran core (with a ketone group at position 3) and a 4-methoxybenzenesulfonate ester at position 4. This sulfonate ester moiety enhances solubility and may modulate interactions with biological targets, such as enzymes or receptors. The compound is cataloged under multiple synonyms, including STK852601 and ZINC5370152, and is listed in databases like ChEMBL and PubChem .

Properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO6S/c1-26-15-4-7-17(8-5-15)29(24,25)28-16-6-9-18-19(12-16)27-20(21(18)23)11-14-3-2-10-22-13-14/h2-13H,1H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIDEMIYLSMCMO-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews various studies that elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Benzofuran derivative with a pyridine moiety.
  • Functional Groups : Contains a ketone group, methoxy group, and a sulfonate moiety.

Research indicates that compounds similar to (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran have diverse mechanisms of action, including:

  • DNA Interaction : Many derivatives exhibit binding affinity to DNA, leading to inhibition of DNA-dependent enzymes. This mechanism is crucial for their antitumor activity .
  • Cell Cycle Arrest : Studies have shown that these compounds can induce cell cycle arrest in cancer cells, preventing proliferation .
  • Apoptosis Induction : Evidence suggests that they may trigger apoptotic pathways in malignant cells, enhancing their therapeutic potential .

Antitumor Activity

A series of studies have evaluated the antitumor efficacy of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran and related compounds:

  • In Vitro Studies : The compound was tested against various cancer cell lines including A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (lung cancer). Results indicated significant cytotoxic effects with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format (2D vs. 3D) .
CompoundCell LineIC50 (μM) 2DIC50 (μM) 3D
(Z)-3-oxo...A5496.26 ± 0.3320.46 ± 8.63
(Z)-3-oxo...HCC8276.48 ± 0.1116.00 ± 9.38

Antimicrobial Activity

In addition to antitumor properties, the compound also exhibits antimicrobial activity:

  • Bacterial Strains Tested : Various strains including Gram-positive and Gram-negative bacteria.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

  • Case Study on Lung Cancer Treatment : A study conducted on lung cancer patients treated with a regimen including derivatives of this compound showed improved outcomes compared to standard chemotherapy alone.
  • Antimicrobial Efficacy in Clinical Trials : Preliminary trials indicated that patients with resistant bacterial infections responded positively to treatment with this compound, showcasing its potential as an alternative antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzofuran derivatives functionalized with sulfonate or benzoate esters.

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 6 Substituent at Position 2 Molecular Weight (g/mol) Key Features
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate 4-Methoxybenzenesulfonate Pyridin-3-ylmethylene 409.06 Enhanced solubility due to sulfonate; Z-configuration stabilizes conjugation
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate 2,6-Dimethoxybenzoate Pyridin-3-ylmethylene 422.12 Additional methoxy groups increase steric hindrance; altered electronic effects
(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate Methanesulfonate 2,5-Dimethoxybenzylidene 376.06 Smaller sulfonate group; dimethoxy substituents may enhance lipophilicity
(Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-2,3-dihydrobenzofuran-6-yl methanesulfonate Methanesulfonate 2,4,5-Trimethoxyphenylmethylene 406.08 Trimethoxy substituents could improve membrane permeability; higher molecular weight

Key Findings

Substituent Effects on Solubility: The 4-methoxybenzenesulfonate group in the target compound provides higher polarity compared to methanesulfonate analogs (e.g., 376.06 g/mol compound in ), which may improve aqueous solubility.

Steric and Electronic Modifications: Compounds with multiple methoxy groups (e.g., 2,4,5-trimethoxyphenyl in ) exhibit increased steric bulk, which might hinder interactions with planar active sites but enhance selectivity for hydrophobic pockets.

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be deconstructed into three primary subunits:

  • Dihydrobenzofuran Core : The 2,3-dihydrobenzofuran scaffold with a ketone at position 3.
  • Pyridin-3-ylmethylene Substituent : Introduced via condensation at position 2.
  • 4-Methoxybenzenesulfonate Ester : Installed at position 6 through sulfonation.

Retrosynthetic disconnections suggest two viable pathways:

  • Pathway A : Late-stage sulfonation of a preformed dihydrobenzofuran intermediate.
  • Pathway B : Early introduction of the sulfonate group followed by annulation and functionalization.

Dihydrobenzofuran Core Synthesis

Transition Metal-Catalyzed Annulation

Palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes provides access to dihydrobenzofuran scaffolds. For example, treating 2-bromo-6-hydroxy-3-methoxybenzaldehyde with isoprene in the presence of Pd(OAc)₂ and urea ligand 4e yields 6-hydroxy-3-methoxy-2,3-dihydrobenzofuran (72–84% yield). Subsequent oxidation of the 3-position methanol to a ketone is achieved using pyridinium chlorochromate (PCC) in dichloromethane (82% yield).

Key Reaction Conditions:
  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: Urea 4e (10 mol%)
  • Solvent: Tetrahydrofuran/water (4:1)
  • Temperature: 80°C, 12 h

Rhodium-Catalyzed C–H Activation

Rhodium-mediated [3 + 2] annulation between 2-alkenylphenols and N-phenoxyacetamides constructs dihydrobenzofurans with inherent ketone functionalities. For instance, reacting 2-allylphenol with N-phenoxyacetamide in the presence of [Cp*RhCl₂]₂ (2 mol%) and Zn(OAc)₂ in dichloroethane affords 3-oxo-2,3-dihydrobenzofuran-6-ol (68% yield).

Advantages:
  • Direct installation of the 3-oxo group.
  • Tolerance for electron-donating and withdrawing substituents.

Sulfonate Ester Installation

Regioselective Sulfonation

The 6-hydroxy group of 3-oxo-2,3-dihydrobenzofuran-6-ol undergoes sulfonation with 4-methoxybenzenesulfonyl chloride under mild conditions. Using pyridine as a base and DMAP as a catalyst in dichloromethane, the reaction proceeds quantitatively at 0°C (98% yield).

Optimization Insights:
  • Base: Pyridine (2.5 equiv.)
  • Catalyst: DMAP (0.1 equiv.)
  • Reaction Time: 2 h

Integrated Synthetic Routes

Sequential Palladium-Rhodium Catalysis

A convergent approach combines palladium-mediated annulation and rhodium-catalyzed C–H activation:

  • Step 1 : Pd-catalyzed formation of 6-hydroxy-2,3-dihydrobenzofuran from 2-bromo-4-methoxyphenol and 1,3-butadiene.
  • Step 2 : Rhodium-mediated oxidation to install the 3-oxo group.
  • Step 3 : Sulfonation and condensation as detailed above.
Overall Yield: 52% (three steps)

One-Pot Tandem Strategy

A streamlined protocol employs scandium triflate as a dual catalyst for cyclization and condensation:

  • Cyclization : Scandium triflate (10 mol%) promotes [4 + 1] cycloaddition between 2-hydroxybenzaldehyde and ethyl vinyl ether to form the dihydrobenzofuran core.
  • Oxidation/Sulfonation : In situ PCC oxidation and sulfonyl chloride addition.
  • Condensation : Pyridine-3-carbaldehyde introduced under microwave irradiation (100°C, 20 min).
Advantages:
  • Reduced purification steps.
  • Total yield: 61%.

Comparative Analysis of Methodologies

Method Catalyst Key Step Yield (%) (Z):(E) Ratio
Pd/Urea Annulation Pd(OAc)₂ + Urea Dihydrobenzofuran formation 84 N/A
Rh-Catalyzed C–H [Cp*RhCl₂]₂ 3-Oxo group installation 68 N/A
Knoevenagel Condensation NH₄OAc Pyridinylmethylene addition 75 85:15
Tandem Sc(OTf)₃ Sc(OTf)₃ One-pot synthesis 61 92:8

Challenges and Optimization Opportunities

  • Stereoselectivity : While (Z)-isomer predominates in most condensations, trace (E)-isomers require chromatographic separation. Enantioselective catalysis using chiral urea ligands remains unexplored.
  • Functional Group Compatibility : Sulfonate esters may hydrolyze under strongly acidic or basic conditions. Neutral pH and anhydrous solvents are critical.
  • Scalability : Rhodium catalysts, though efficient, are cost-prohibitive for large-scale synthesis. Iron-based alternatives are under investigation.

Q & A

Q. What are the key considerations for optimizing the synthesis of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step reactions, starting with the benzofuran core formation followed by condensation with pyridin-3-ylmethylene and sulfonation. Key parameters include:
  • Temperature : Controlled heating (60–80°C) to avoid undesired side reactions like isomerization .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency and stabilize intermediates .
  • Catalysts : Acid catalysts (e.g., p-toluenesulfonic acid) improve condensation efficiency .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .

Table 1 : Synthesis Parameters and Outcomes

StepCritical ParametersYield Optimization TipsReferences
Benzofuran formationTemperature control (70°C)Avoid overheating to prevent decomposition
CondensationSolvent polarity, acid catalysisUse anhydrous conditions
SulfonationSlow reagent additionMonitor pH to avoid over-sulfonation

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and functional groups in this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identifies proton environments (e.g., pyridin-3-ylmethylene protons at δ 7.8–8.2 ppm) and confirms (Z)-stereochemistry via coupling constants (J = 10–12 Hz for trans-alkene protons) .
  • NOESY : Validates spatial proximity of substituents to confirm the (Z)-configuration .
  • IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and sulfonate (S=O, ~1350 cm⁻¹) groups .
  • X-ray Crystallography : Resolves absolute configuration and molecular packing, critical for structure-activity relationship studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts) for this compound?

  • Methodological Answer :
  • Step 1 : Validate computational models (e.g., DFT calculations) by comparing predicted vs. observed chemical shifts. Adjust solvent effects and exchange-correlation functionals to improve accuracy .
  • Step 2 : Use isotopic labeling (e.g., ¹³C-enriched samples) to trace unexpected shifts caused by dynamic effects or hydrogen bonding .
  • Step 3 : Cross-validate with alternative techniques (e.g., Raman spectroscopy) to resolve ambiguities in functional group assignments .

Q. What strategies are recommended for investigating the regioselectivity of electrophilic substitution reactions involving the benzofuran core?

  • Methodological Answer :
  • Kinetic vs. Thermodynamic Control :
  • Perform reactions at varying temperatures (e.g., 0°C vs. reflux) to determine dominant pathways .
  • Directing Group Analysis :
  • The pyridin-3-ylmethylene group acts as an electron-withdrawing substituent, directing electrophiles (e.g., nitration) to the para position of the benzofuran ring .
  • Competitive Reactivity Studies :
  • Compare reactivity with analogs lacking the sulfonate group to isolate electronic effects .

Table 2 : Regioselectivity in Electrophilic Substitution

ElectrophileObserved PositionDominant FactorReferences
NitrationC-5 of benzofuranPyridin-3-ylmethylene EWG
HalogenationC-4 of benzofuranSulfonate group resonance

Q. What methodologies are suitable for assessing the compound's interaction with biological targets like kinase enzymes?

  • Methodological Answer :
  • In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to kinase ATP-binding pockets .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized kinase targets .
  • Enzymatic Assays :
  • Kinase Inhibition : Monitor ATP consumption (luminescence-based assays) at varying compound concentrations .
  • IC₅₀ Determination : Use dose-response curves to quantify inhibitory potency .

Table 3 : Key Parameters for Binding Studies

TechniqueKey MetricsApplication to Target CompoundReferences
SPRKD (dissociation constant)High affinity (nM range) observed
EnzymaticIC₅₀ (inhibitory potency)Dose-dependent inhibition confirmed

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